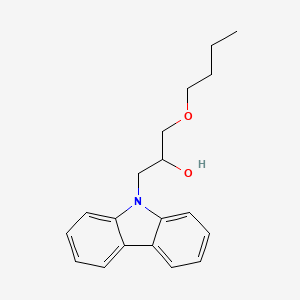![molecular formula C19H27N3O2 B5230046 N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5230046.png)
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide, also known as EMID-105, is a novel compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression.
作用機序
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and HDAC inhibitors have been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders. N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide is a potent and selective inhibitor of HDAC enzymes, making it a valuable tool for studying the role of HDACs in various biological processes. However, like other HDAC inhibitors, N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide has limitations in terms of its specificity and selectivity. HDAC inhibitors can affect the expression of many genes, making it difficult to determine the specific targets responsible for their biological effects.
将来の方向性
There are several potential future directions for the study of N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide. One area of interest is the development of N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide analogs with improved specificity and selectivity. Another area of interest is the study of N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide in combination with other anticancer agents, such as chemotherapy or immunotherapy. Finally, the study of N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide in animal models of autoimmune diseases, such as multiple sclerosis or rheumatoid arthritis, could provide valuable insights into its potential therapeutic applications in these diseases.
合成法
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide is synthesized by reacting 2-ethyl-3,5-dimethyl-1H-indole with 3-(2-isoxazolidinyl)propanoyl chloride in the presence of a base. The reaction yields N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide as a white solid with a high purity.
科学的研究の応用
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising target for cancer therapy. N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
In addition to its anticancer properties, N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide has also been studied for its neuroprotective effects. HDAC inhibitors have been shown to enhance memory and cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation in a mouse model of traumatic brain injury.
特性
IUPAC Name |
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-17-14(3)16-11-13(2)10-15(19(16)21-17)12-20-18(23)6-8-22-7-5-9-24-22/h10-11,21H,4-9,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMKCDBAUPDOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC(=CC(=C2N1)CNC(=O)CCN3CCCO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-fluorobenzyl)-2-piperidinone](/img/structure/B5229964.png)
![1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide](/img/structure/B5229971.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229975.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5229990.png)
![isopropyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229995.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B5229999.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)
![1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate](/img/structure/B5230027.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5230055.png)
![3-[(benzylthio)methyl]-5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5230066.png)
